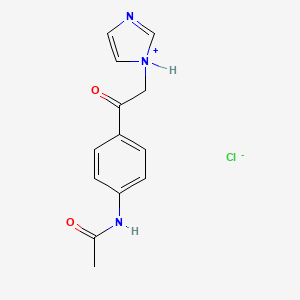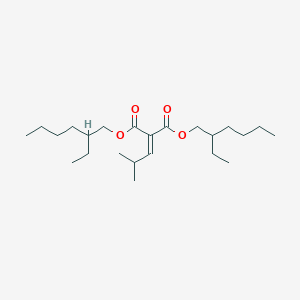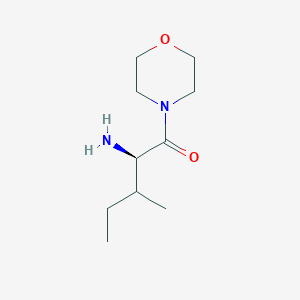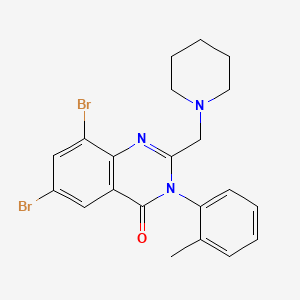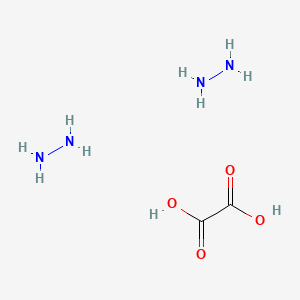
Dihydrazine, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrazine, oxalate is a molecular salt formed by the reaction of hydrazine hydrate with oxalic acid. It consists of two hydrazinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the oxalate anion is perfectly planar and stabilized by hydrogen bonds .
Preparation Methods
Dihydrazine, oxalate can be synthesized by dissolving hydrazine hydrate and oxalic acid in a 2:1 mole ratio in a water-alcohol mixture under ice-cold conditions. The reaction yields dihydrazinium oxalate with an 85% yield and a melting point of 147°C . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring precise control over temperature and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Dihydrazine, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and carbon dioxide.
Reduction: It can be reduced to form hydrazine and oxalic acid.
Substitution: The hydrazinium ions can be substituted with other cations in the presence of suitable reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are nitrogen gas, carbon dioxide, hydrazine, and oxalic acid .
Scientific Research Applications
Dihydrazine, oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydrazine derivatives.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydrazine, oxalate involves the interaction of hydrazinium ions with various molecular targets. The hydrazinium ions can form hydrogen bonds with other molecules, stabilizing their structures. This interaction is crucial in its applications in chemistry and biology, where it helps stabilize reactive intermediates and biomolecules .
Comparison with Similar Compounds
Dihydrazine, oxalate is unique compared to other hydrazinium salts due to its specific crystal structure and hydrogen bonding network. Similar compounds include:
Monohydrazinium oxalate: Formed with a different stoichiometric ratio of hydrazine and oxalic acid.
Hydrazinium sulfate: Another hydrazinium salt with different chemical properties and applications.
Hydrazinium chloride: Known for its use in various chemical reactions and industrial applications.
This compound stands out due to its higher stability and unique hydrogen bonding interactions, making it particularly useful in specific scientific and industrial applications.
Properties
CAS No. |
7335-67-3 |
|---|---|
Molecular Formula |
C2H10N4O4 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
hydrazine;oxalic acid |
InChI |
InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |
InChI Key |
ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.NN.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


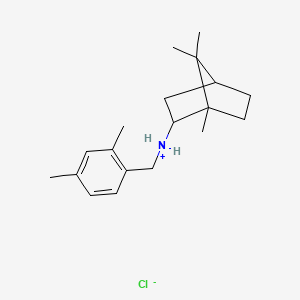
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)


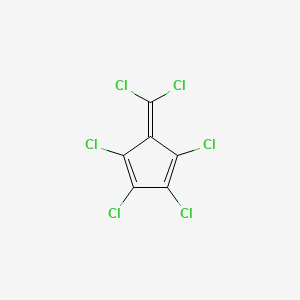

![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)

